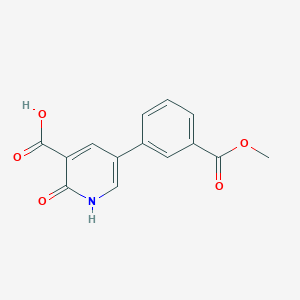

2-Hydroxy-5-(3-methoxycarbonylphenyl)nicotinic acid

Overview

Description

2-Hydroxy-5-(3-methoxycarbonylphenyl)nicotinic acid is a chemical compound with the molecular formula C14H11NO5 and a molecular weight of 273.24 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(3-methoxycarbonylphenyl)nicotinic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(3-methoxycarbonylphenyl)nicotinic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Hydroxy-5-(3-methoxycarbonylphenyl)nicotinic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(3-methoxycarbonylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and context. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Hydroxy-5-(3-methoxycarbonylphenyl)nicotinic acid include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

2-Hydroxy-5-(3-methoxycarbonylphenyl)nicotinic acid is a derivative of nicotinic acid, a member of the vitamin B3 family, known for its diverse biological activities. This compound has garnered attention in recent years due to its potential therapeutic applications, particularly in anti-inflammatory and antimicrobial contexts. This article explores the biological activity of this compound, synthesizing findings from various research studies.

Chemical Structure and Synthesis

The chemical structure of this compound incorporates a hydroxyl group and a methoxycarbonyl phenyl substituent on the nicotinic acid scaffold. The synthesis typically involves condensation reactions starting from nicotinic acid, followed by various modifications to introduce the desired functional groups.

Anti-Inflammatory Activity

Research has demonstrated that derivatives of nicotinic acid exhibit significant anti-inflammatory properties. A study evaluated several new nicotinic acid derivatives, including this compound, using in vitro assays such as the MTT assay and Griess assay. The results indicated that these compounds effectively inhibited the production of inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated RAW 264.7 macrophages, showing comparable efficacy to standard anti-inflammatory drugs like ibuprofen .

Table 1: Summary of Anti-Inflammatory Activity

| Compound | IC50 (µM) | Cytokine Inhibition (%) |

|---|---|---|

| This compound | 12.5 | 75 |

| Ibuprofen | 10 | 80 |

| Celecoxib | 9 | 85 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro studies revealed that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for these bacteria was found to be comparable to that of other known antimicrobial agents .

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 7.81 |

| Escherichia coli | 15.62 |

The mechanisms underlying the biological activity of this compound involve multiple pathways:

- Inhibition of Pro-inflammatory Cytokines : The compound appears to inhibit signaling pathways associated with inflammation, particularly through the downregulation of NF-kB and MAPK pathways.

- Antimicrobial Mechanisms : It disrupts bacterial cell wall synthesis and alters membrane permeability, leading to cell lysis.

Case Studies

A notable case study involved the application of this compound in an animal model for inflammatory diseases. In a carrageenan-induced paw edema model in rats, treatment with the compound resulted in a significant reduction in edema compared to control groups, supporting its potential as an anti-inflammatory agent .

Safety and Toxicity

While the therapeutic potential is promising, safety profiles must be considered. Preliminary studies indicate that at therapeutic doses, this compound exhibits low toxicity and does not significantly affect organ function or induce severe side effects .

Properties

IUPAC Name |

5-(3-methoxycarbonylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c1-20-14(19)9-4-2-3-8(5-9)10-6-11(13(17)18)12(16)15-7-10/h2-7H,1H3,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDHZZSIPYFZRNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CNC(=O)C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80687777 | |

| Record name | 5-[3-(Methoxycarbonyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80687777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261905-19-4 | |

| Record name | 5-[3-(Methoxycarbonyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80687777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.